
Didecyl 2-(2-phenylethyl)butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Didecyl 2-(2-phenylethyl)butanedioate is a chemical compound with the molecular formula C30H50O4 It is an ester derived from butanedioic acid and is characterized by the presence of two decyl groups and a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of didecyl 2-(2-phenylethyl)butanedioate typically involves the esterification of butanedioic acid with decanol and phenylethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient catalysts is crucial to ensure the quality of the final product. Additionally, advanced purification techniques such as chromatography may be employed to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Didecyl 2-(2-phenylethyl)butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Ester derivatives with different functional groups.
科学的研究の応用
Didecyl 2-(2-phenylethyl)butanedioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.
作用機序
The mechanism of action of didecyl 2-(2-phenylethyl)butanedioate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release butanedioic acid and the corresponding alcohols. These products can then interact with various enzymes and receptors in biological systems, leading to different physiological effects. The phenylethyl group may also contribute to the compound’s activity by interacting with aromatic receptors.
類似化合物との比較
Similar Compounds
Didecyl butanedioate: Lacks the phenylethyl group, resulting in different chemical and biological properties.
Didecyl 2-(2-methylpropyl)butanedioate: Contains a methylpropyl group instead of a phenylethyl group, leading to variations in reactivity and applications.
Didecyl 2-(2-hydroxyethyl)butanedioate: Features a hydroxyethyl group, which can influence its solubility and reactivity.
Uniqueness
Didecyl 2-(2-phenylethyl)butanedioate is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s interaction with aromatic receptors and contribute to its potential biological activities. Additionally, the combination of decyl and phenylethyl groups provides a unique balance of hydrophobic and hydrophilic characteristics, making it suitable for various applications.
特性
CAS番号 |
5859-39-2 |
|---|---|
分子式 |
C32H54O4 |
分子量 |
502.8 g/mol |
IUPAC名 |
didecyl 2-(2-phenylethyl)butanedioate |
InChI |
InChI=1S/C32H54O4/c1-3-5-7-9-11-13-15-20-26-35-31(33)28-30(25-24-29-22-18-17-19-23-29)32(34)36-27-21-16-14-12-10-8-6-4-2/h17-19,22-23,30H,3-16,20-21,24-28H2,1-2H3 |
InChIキー |
FTSHPERYWZKPGZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC(=O)CC(CCC1=CC=CC=C1)C(=O)OCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



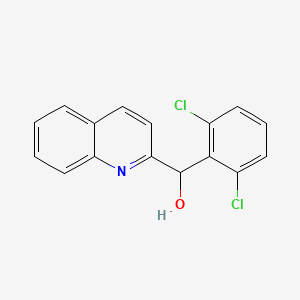



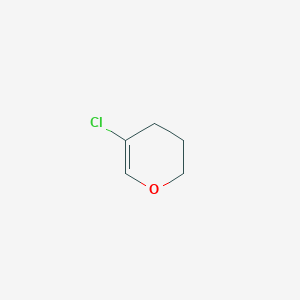

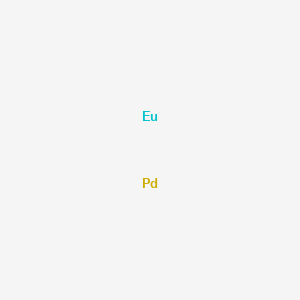

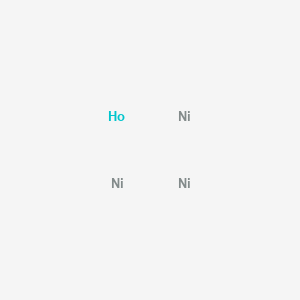

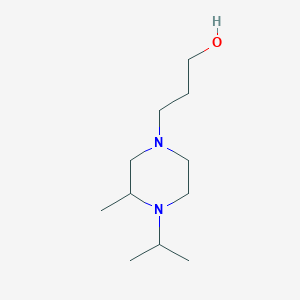
![furo[3,4-f][1]benzofuran-5,7-dione](/img/structure/B14723260.png)

